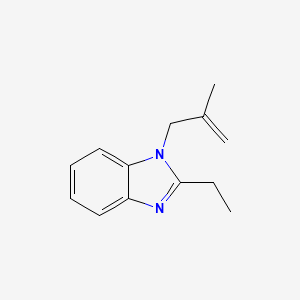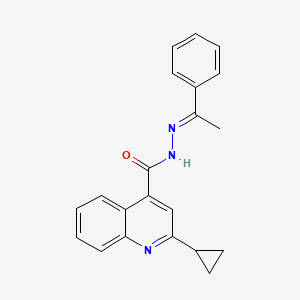
2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole, also known as EBI, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. EBI is a benzimidazole derivative that has been found to exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties.
Scientific Research Applications
2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has been found to exhibit a range of biological activities that make it a promising compound for scientific research. Studies have shown that 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has anticancer properties and can induce apoptosis in cancer cells. 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has also been found to inhibit the growth of fungi and bacteria by disrupting cell wall synthesis.
Biochemical and Physiological Effects:
2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has been found to have a range of biochemical and physiological effects. Studies have shown that 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole can induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has also been found to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole in lab experiments is that it has been extensively studied and its biological activities are well-established. However, one limitation is that 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is a relatively complex compound to synthesize, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole. One area of interest is the development of 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole-based anticancer agents. Another potential direction is the development of 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole-based antimicrobial agents. Further studies are also needed to fully understand the mechanism of action of 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole and its effects on different biological systems.
In conclusion, 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is a promising compound for scientific research due to its range of biological activities. Its potential applications in anticancer and antimicrobial research make it an important compound for further study. While there are limitations to its use in lab experiments, the well-established biological activities of 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole make it a valuable tool for researchers.
Synthesis Methods
2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole can be synthesized through a multistep process involving the reaction of 2-amino-5-nitrothiazole with 2-methyl-2-propen-1-ol in the presence of a base, followed by a cyclization reaction with ethyl 2-bromoacetate. The resulting product is then subjected to a series of purification steps to obtain the final 2-ethyl-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole product.
properties
IUPAC Name |
2-ethyl-1-(2-methylprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3/h5-8H,2,4,9H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULRCJSRUYLFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5747658.png)
![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)

![N-{2-[(4-chlorophenyl)thio]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5747684.png)


![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)
![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)
![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)
![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)